(5E)-5-[(1-methyl-1H-pyrazol-4-yl)methylidene]-3-(propan-2-yl)-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
3-ISOPROPYL-5-[(E)-1-(1-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2-THIOXO-1,3-THIAZOLAN-4-ONE is a complex heterocyclic compound that features a pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ISOPROPYL-5-[(E)-1-(1-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2-THIOXO-1,3-THIAZOLAN-4-ONE typically involves the condensation of appropriate thioamide and pyrazole derivatives under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly used .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-ISOPROPYL-5-[(E)-1-(1-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2-THIOXO-1,3-THIAZOLAN-4-ONE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the pyrazole moiety, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide or acyl chlorides in the presence of a catalyst like pyridine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding alcohols or amines .
Scientific Research Applications
3-ISOPROPYL-5-[(E)-1-(1-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2-THIOXO-1,3-THIAZOLAN-4-ONE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-ISOPROPYL-5-[(E)-1-(1-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2-THIOXO-1,3-THIAZOLAN-4-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can alter cellular pathways and lead to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-ISOPROPYL-5-[(E)-1-(1-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2-THIOXO-1,3-THIAZOLAN-4-ONE
- 3-ISOPROPYL-5-[(E)-1-(1-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2-THIOXO-1,3-THIAZOLAN-4-ONE
Uniqueness
The uniqueness of 3-ISOPROPYL-5-[(E)-1-(1-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2-THIOXO-1,3-THIAZOLAN-4-ONE lies in its specific structural features, which confer distinct reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced stability, selectivity, or potency in various applications .
Properties
Molecular Formula |
C11H13N3OS2 |
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Molecular Weight |
267.4 g/mol |
IUPAC Name |
(5E)-5-[(1-methylpyrazol-4-yl)methylidene]-3-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C11H13N3OS2/c1-7(2)14-10(15)9(17-11(14)16)4-8-5-12-13(3)6-8/h4-7H,1-3H3/b9-4+ |
InChI Key |
KBGWAVAOXVOEDJ-RUDMXATFSA-N |
Isomeric SMILES |
CC(C)N1C(=O)/C(=C\C2=CN(N=C2)C)/SC1=S |
Canonical SMILES |
CC(C)N1C(=O)C(=CC2=CN(N=C2)C)SC1=S |
Origin of Product |
United States |
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